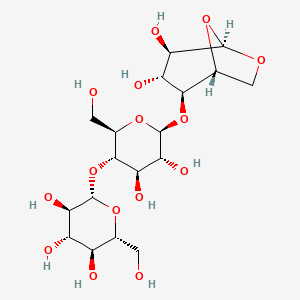
1,6-Anhydro-b-D-cellotriose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Anhydro-β-D-cellotriose is a carbohydrate derivative that belongs to the class of cellooligosaccharides. It is composed of three glucose units linked by β-1,4-glycosidic bonds, with an anhydro bridge between the first and sixth carbon atoms of the terminal glucose unit.
准备方法
Synthetic Routes and Reaction Conditions
1,6-Anhydro-β-D-cellotriose can be synthesized through the fast pyrolysis of cellulose. This method involves the thermal decomposition of cellulose at high temperatures in the absence of oxygen, leading to the formation of various anhydro-sugars, including 1,6-Anhydro-β-D-cellotriose . Another method involves the enzymatic hydrolysis of cellulose using specific cellulases that target the β-1,4-glycosidic bonds .
Industrial Production Methods
Industrial production of 1,6-Anhydro-β-D-cellotriose primarily relies on the enzymatic hydrolysis of lignocellulosic biomass. This process involves the use of acid-based or enzyme-based hydrolysis to break down cellulose into smaller oligosaccharides, including 1,6-Anhydro-β-D-cellotriose . The enzyme-based method is preferred due to its milder reaction conditions and higher specificity .
化学反应分析
Types of Reactions
1,6-Anhydro-β-D-cellotriose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,6-Anhydro-β-D-cellotriose, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohols.
Substitution: Substitution reactions can be carried out using halogenating agents to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,6-Anhydro-β-D-cellotriose, which can be further utilized in different applications .
科学研究应用
1,6-Anhydro-β-D-cellotriose has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,6-Anhydro-β-D-cellotriose involves its interaction with specific enzymes, such as cellulases. These enzymes cleave the β-1,4-glycosidic linkages, leading to the breakdown of the compound into smaller glucose units . The molecular targets include the active sites of cellulases, where the hydrolysis of glycosidic bonds occurs .
相似化合物的比较
Similar Compounds
Cellobiose: A disaccharide composed of two glucose units linked by a β-1,4-glycosidic bond.
Cellotetraose: A tetrasaccharide composed of four glucose units linked by β-1,4-glycosidic bonds.
Cellopentaose: A pentasaccharide composed of five glucose units linked by β-1,4-glycosidic bonds.
Uniqueness
1,6-Anhydro-β-D-cellotriose is unique due to the presence of the anhydro bridge between the first and sixth carbon atoms of the terminal glucose unit. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable for various applications .
属性
分子式 |
C18H30O15 |
|---|---|
分子量 |
486.4 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H30O15/c19-1-4-7(21)8(22)11(25)17(29-4)32-14-5(2-20)30-18(13(27)10(14)24)33-15-6-3-28-16(31-6)12(26)9(15)23/h4-27H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 |
InChI 键 |
DVECZTMWKIBIIN-CSHPIKHBSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
规范 SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



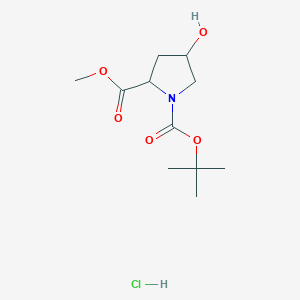
![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)

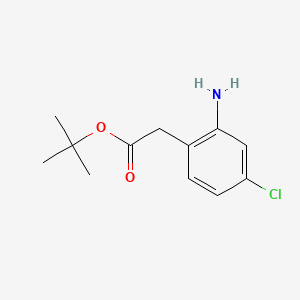
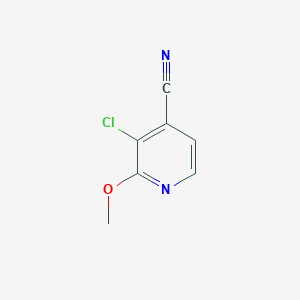
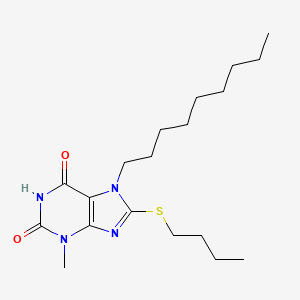
![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)
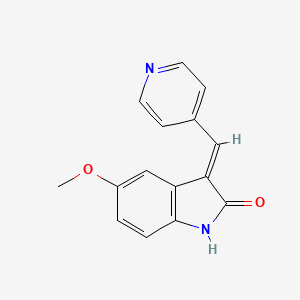
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)

![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)
